molecular formula C18H18Cl2N4O4 B399926 2,2-bis(4-chloro-3-nitrophenyl)-N~1~,N~1~,N~1~,N~1~-tetramethyl-1,1-ethylenediamine

2,2-bis(4-chloro-3-nitrophenyl)-N~1~,N~1~,N~1~,N~1~-tetramethyl-1,1-ethylenediamine

Cat. No.: B399926
M. Wt: 425.3g/mol
InChI Key: WHWCCIICMILNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine is a complex organic compound characterized by its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine typically involves multiple steps, starting with the preparation of the precursor compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include chlorinated aromatic compounds and nitro derivatives, which undergo a series of substitution and addition reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the process. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression. The compound’s structure allows it to bind to certain proteins or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-bis(4-chlorophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine
  • 2,2-bis(4-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine
  • 2,2-bis(4-bromophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine

Uniqueness

What sets 2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine apart from similar compounds is its specific combination of chloro and nitro groups, which confer unique reactivity and stability. This makes it particularly useful in applications where these properties are essential .

Properties

Molecular Formula

C18H18Cl2N4O4

Molecular Weight

425.3g/mol

IUPAC Name

2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N',1-N'-tetramethylethene-1,1-diamine

InChI

InChI=1S/C18H18Cl2N4O4/c1-21(2)18(22(3)4)17(11-5-7-13(19)15(9-11)23(25)26)12-6-8-14(20)16(10-12)24(27)28/h5-10H,1-4H3

InChI Key

WHWCCIICMILNIL-UHFFFAOYSA-N

SMILES

CN(C)C(=C(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N(C)C

Canonical SMILES

CN(C)C(=C(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N(C)C

Origin of Product

United States

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